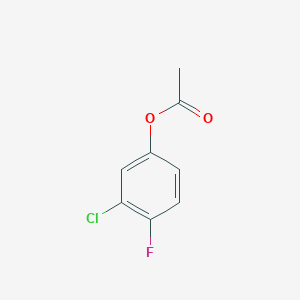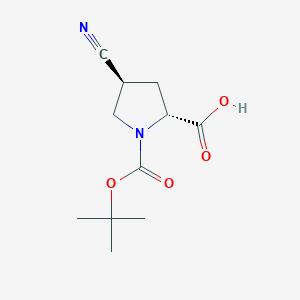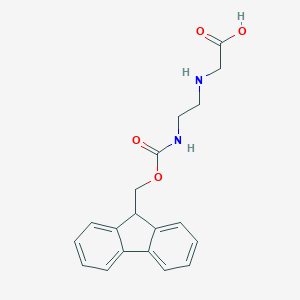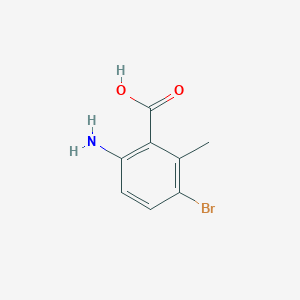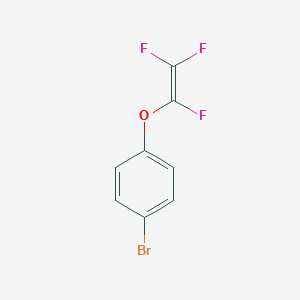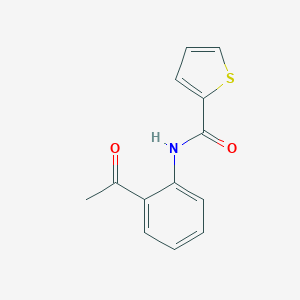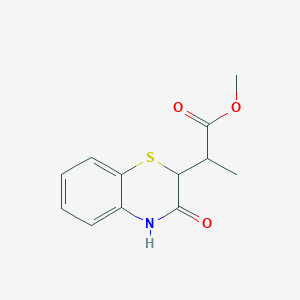
methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of benzothiazine derivatives that have been studied extensively for their biological activities. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate is synthesized using a specific method that involves the reaction of various chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. The compound has also been shown to bind to various receptors such as the dopamine D2 receptor and the adenosine A1 receptor.
Biochemical and Physiological Effects:
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of various bacterial and fungal strains. The compound has also been shown to exhibit antitumor activity in various cancer cell lines. The compound has been shown to inhibit the activity of various enzymes and receptors in the body, which may contribute to its biological activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate in lab experiments include its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit antibacterial, antifungal, and antitumor activities in various in vitro and in vivo studies. The limitations of using this compound in lab experiments include the need for careful handling due to its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research on methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate include further studies on its mechanism of action and its potential use as a therapeutic agent for various diseases. The compound has shown promising results in various in vitro and in vivo studies, but further research is needed to fully understand its potential applications. The development of new and improved synthesis methods for this compound may also be an area of future research.
Synthesemethoden
The synthesis of methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of acetic acid and acetic anhydride. The reaction proceeds through a series of steps that result in the formation of the desired product. The yield of the reaction is dependent on various factors such as the reaction time, temperature, and the concentration of the reactants. The purity of the product is also important for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoate has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities in various in vitro and in vivo studies. The compound has also been studied for its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
17547-89-6 |
|---|---|
Molekularformel |
C12H13NO3S |
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)propanoate |
InChI |
InChI=1S/C12H13NO3S/c1-7(12(15)16-2)10-11(14)13-8-5-3-4-6-9(8)17-10/h3-7,10H,1-2H3,(H,13,14) |
InChI-Schlüssel |
MUMHZPJCLHFCOF-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC2=CC=CC=C2S1)C(=O)OC |
Kanonische SMILES |
CC(C1C(=O)NC2=CC=CC=C2S1)C(=O)OC |
Andere CAS-Nummern |
17547-89-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



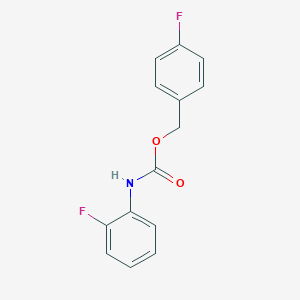
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)

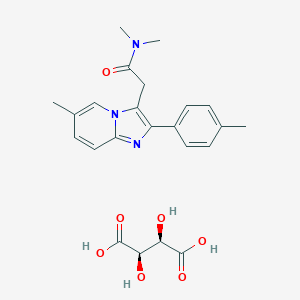
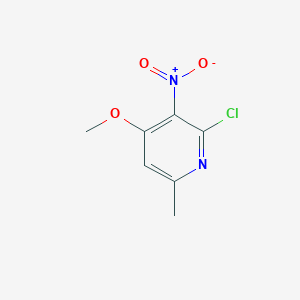
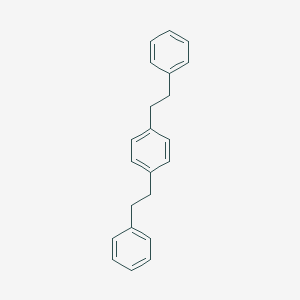
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)
